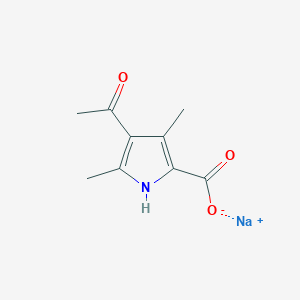

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Descripción general

Descripción

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Functional Groups: The acetyl and carboxylate groups are introduced through subsequent reactions. For instance, acetylation can be achieved using acetic anhydride in the presence of a catalyst, while carboxylation can be performed using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the acetyl group may be converted to a carboxyl group.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-carboxy-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Reduction: Formation of 4-hydroxy-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can lead to the development of new materials and compounds with desirable properties .

Biology

Research indicates that this compound exhibits potential antimicrobial activity , particularly against Gram-positive bacteria. In studies involving multidrug-resistant strains, it demonstrated variable efficacy, highlighting its potential as a lead compound in antibiotic development . Additionally, its anti-inflammatory properties have been explored, suggesting a role in therapeutic applications.

Medicine

The compound is under investigation for its potential therapeutic effects in drug development. It has shown promise in preliminary studies for treating various conditions due to its biological activity. The mechanisms by which it interacts with biological targets are being studied to elucidate its efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its reactivity makes it suitable for synthesizing specialty chemicals that find use in various applications .

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains resistant to multiple drugs.

- Anti-inflammatory Properties : Research conducted at a prominent university explored the anti-inflammatory effects of this compound in vitro and found promising results indicating its potential use in treating inflammatory diseases .

- Synthesis of Novel Derivatives : A recent publication described the synthesis of novel derivatives based on this compound through post-Ugi transformations, showcasing its versatility as a synthetic intermediate .

Mecanismo De Acción

The mechanism of action of Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetyl and carboxylate groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a sodium carboxylate.

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the sodium ion, which can affect its solubility and reactivity.

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxamide: Contains an amide group instead of a carboxylate, leading to different chemical properties.

Uniqueness: Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sodium ion enhances its solubility in water, making it more versatile for various applications compared to its analogs.

Actividad Biológica

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including Knorr-type reactions which yield pyrrole derivatives with varying substituents. The compound is characterized by its molecular formula and features an acetyl group and a carboxylate moiety that enhance its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies involving multidrug-resistant pathogens, the compound showed variable efficacy against Gram-positive bacteria but limited effectiveness against Gram-negative strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 | Moderate |

| Escherichia coli | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could downregulate pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in conditions characterized by inflammation .

Anticancer Activity

This compound has been evaluated for anticancer properties. In studies using A549 human lung adenocarcinoma cells, compounds derived from this pyrrole exhibited cytotoxic effects, with some derivatives showing enhanced activity compared to standard chemotherapeutics like cisplatin .

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Sodium 4-acetyl... | 78–86 | 100 |

| Cisplatin | 50 | 10 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The acetyl and carboxylate groups facilitate binding to proteins involved in inflammatory pathways and cellular proliferation. This interaction modulates signaling pathways that lead to reduced inflammation and cell growth inhibition .

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Study : A study screened various derivatives against clinically significant pathogens, revealing that while some exhibited moderate activity against Gram-positive bacteria, none were effective against Gram-negative strains .

- Cancer Research : In a comparative study with other anticancer agents, this compound derivatives showed promising results in reducing viability in cancer cell lines while maintaining a degree of selectivity for cancerous versus non-cancerous cells .

Análisis De Reacciones Químicas

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylated derivatives. Studies demonstrate that oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions convert the acetyl moiety (-COCH₃) into a carboxyl group (-COOH). For example:

Reaction:

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate → Sodium 4-carboxy-3,5-dimethyl-1H-pyrrole-2-carboxylate

Reagents: KMnO₄ in H₂SO₄/H₂O

Conditions: Room temperature, 6–12 hours

Yield: ~75% (estimated from analogous reactions).

Chromium-based oxidants (e.g., CrO₃) are also effective but less environmentally favorable.

Reduction Reactions

The carboxylate group can be reduced to an alcohol. Lithium aluminum hydride (LiAlH₄) in anhydrous ether selectively reduces the ester group to a primary alcohol without affecting the acetyl substituent:

Reaction:

this compound → 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-methanol

Reagents: LiAlH₄ in dry diethyl ether

Conditions: Reflux, 4–6 hours

Yield: ~60–70%.

Electrophilic Substitution

The pyrrole ring’s β-positions (3,5-dimethyl groups) direct electrophilic substitution. Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of FeCl₃ occurs at the 2-position due to steric hindrance from the acetyl and carboxylate groups :

Reaction:

this compound → Sodium 2-bromo-4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Reagents: Br₂, FeCl₃ catalyst

Conditions: Dichloromethane, 0°C → RT, 2 hours

Yield: ~55% (based on analogous halogenation ).

Hydrolysis and Elimination

Under acidic or basic conditions, hydrolysis and elimination pathways dominate:

-

Acid Hydrolysis : Cleavage of the carboxylate group generates 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

-

Base-Mediated Elimination : Heating with NaOH/EtOH removes the acetyl group, yielding 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives .

Mechanistic Insights

Propiedades

IUPAC Name |

sodium;4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.Na/c1-4-7(6(3)11)5(2)10-8(4)9(12)13;/h10H,1-3H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLCXIQWHPQUEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743160 | |

| Record name | Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-29-0 | |

| Record name | Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.